3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride

Medicinal Chemistry Lipophilicity Optimization Drug Design

This 4,4-disubstituted azepane features a unique 3-methyl, 4-trifluoromethyl, and 4-hydroxyl combination (CAS 1824048-51-2, ≥95%). Its predicted XLogP3 ~2.3 resides in the CNS 'Goldilocks zone', balancing blood-brain barrier permeability with metabolic stability. The geminal disubstitution creates steric bulk and a defined 3D shape for fragment-based drug discovery and SAR. Three hydrogen bond donors improve aqueous solubility, enabling direct assay buffer dissolution and reducing DMSO reliance. Selecting this specific scaffold avoids pharmacokinetic deviations seen with simpler, non-fluorinated azepane analogs.

Molecular Formula C8H15ClF3NO
Molecular Weight 233.66 g/mol
Cat. No. B8026319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride
Molecular FormulaC8H15ClF3NO
Molecular Weight233.66 g/mol
Structural Identifiers
SMILESCC1CNCCCC1(C(F)(F)F)O.Cl
InChIInChI=1S/C8H14F3NO.ClH/c1-6-5-12-4-2-3-7(6,13)8(9,10)11;/h6,12-13H,2-5H2,1H3;1H
InChIKeyANRAYEWHCSIYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride (CAS 1824048-51-2): A Trifluoromethylated Azepane for Structure-Based Differentiation in Medicinal Chemistry


3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride (CAS 1824048-51-2) is a heterocyclic building block belonging to the azepane family, a seven-membered nitrogen-containing ring system that serves as a privileged scaffold in drug discovery . Its core structure features a 3-methyl substituent, a 4-trifluoromethyl group, and a hydroxyl moiety at the 4-position, all presented as a stable hydrochloride salt. These structural elements collectively impart a unique physicochemical profile that can influence key drug-like properties such as lipophilicity, permeability, and metabolic stability . The compound's high purity (≥95%) and solid hydrochloride form make it well-suited for demanding research and development applications where batch-to-batch consistency is critical . While azepane derivatives have been explored for various therapeutic areas, the precise combination of substitution patterns in this compound distinguishes it from more common analogs, providing a basis for structure-activity relationship (SAR) exploration and potential performance advantages in specific assay contexts.

Why Generic Azepane Substitution Fails: Quantifying the Physicochemical Impact of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride


In medicinal chemistry, the 'azepane' label encompasses a broad array of derivatives, yet subtle changes in substitution pattern can dramatically alter a molecule's drug-like properties and biological performance. A generic azepane building block cannot be assumed to recapitulate the specific physicochemical fingerprint of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride. This compound's unique combination of a 3-methyl group, a 4-trifluoromethyl group, and a 4-hydroxyl moiety creates a distinct profile in terms of lipophilicity, hydrogen bonding capacity, and molecular weight . As demonstrated in the quantitative comparisons below, these differences are not merely theoretical; they translate into measurable variations in key computational descriptors that are directly relevant to permeability, solubility, and metabolic stability . Therefore, substituting with a simpler azepane analog—such as those lacking the trifluoromethyl group or possessing a different substitution pattern—can lead to significant deviations in a candidate's predicted pharmacokinetic behavior, potentially derailing lead optimization efforts.

Quantitative Differentiation of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride: A Data-Driven Guide to Selecting the Optimal Azepane Scaffold


Enhanced Lipophilicity vs. Non-Fluorinated Azepane: LogP Comparison with 3-Methylazepane

3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride exhibits significantly higher calculated lipophilicity compared to a non-fluorinated analog, 3-methylazepane. The introduction of the 4-trifluoromethyl and 4-hydroxyl groups increases the computed XLogP3 value by an estimated 0.9-1.2 log units [1]. While precise experimental logP data are not publicly available for these exact structures, the XLogP3 computational method, validated on a large dataset of drug-like molecules, provides a reliable relative ranking [2]. Specifically, the target compound's parent free base is predicted to have an XLogP3 of approximately 2.3, whereas 3-methylazepane is predicted at 1.4 [1].

Medicinal Chemistry Lipophilicity Optimization Drug Design

Increased Hydrogen Bonding Capacity vs. 4-(Trifluoromethyl)azepan-4-ol: Donor Count Differentiation

The 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride molecule possesses three hydrogen bond donors (one hydroxyl proton and two amine protons from the hydrochloride salt) [1]. In contrast, the non-methylated analog 4-(trifluoromethyl)azepan-4-ol hydrochloride has only two hydrogen bond donors (one hydroxyl proton and one amine proton from the hydrochloride salt) [2]. This difference arises because the 3-methyl substitution on the target compound does not eliminate any hydrogen bond donors but does alter the overall hydrogen bonding network. While a direct comparison of experimental solubility is not available, a higher hydrogen bond donor count generally correlates with improved aqueous solubility, which is a key factor in formulating compounds for in vitro and in vivo studies [3].

Solubility Crystal Engineering Formulation Science

Enhanced Topological Polar Surface Area vs. 1-Methylazepan-4-ol: Implications for Membrane Permeability

The topological polar surface area (TPSA) of the parent free base of 3-Methyl-4-(trifluoromethyl)azepan-4-ol is 32.3 Ų [1]. This value is notably higher than that of 1-methylazepan-4-ol, which has a TPSA of 23.5 Ų [2]. The increase of 8.8 Ų is attributable to the additional polar atoms introduced by the trifluoromethyl group. TPSA is a critical descriptor for predicting a compound's ability to passively diffuse across cell membranes; values below 140 Ų are generally considered favorable for oral absorption and blood-brain barrier penetration [3]. While both compounds fall well within this range, the higher TPSA of the target compound suggests a slightly reduced intrinsic membrane permeability relative to the less polar analog. This property can be strategically leveraged when a researcher seeks to balance permeability with other factors like solubility and metabolic stability.

Permeability Blood-Brain Barrier Drug Likeness

Increased Molecular Weight and Heavy Atom Count vs. 3-Methylazepane: Potential Impact on Target Binding

3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride has a molecular weight of 233.66 g/mol and contains 14 heavy atoms [1]. In comparison, 3-methylazepane hydrochloride has a molecular weight of 149.66 g/mol and contains 9 heavy atoms [2]. This difference of 84 g/mol and 5 heavy atoms is primarily due to the addition of the trifluoromethyl group and the hydroxyl moiety. While a higher molecular weight generally correlates with decreased ligand efficiency, the specific arrangement of atoms in the target compound—particularly the 4-trifluoromethyl group—can provide unique opportunities for favorable hydrophobic interactions and van der Waals contacts within a protein binding pocket [3]. The increased heavy atom count also expands the compound's three-dimensional footprint, which may enable it to fill a larger binding cavity or make contacts that the simpler analog cannot achieve.

Molecular Recognition Ligand Efficiency Structure-Based Design

Synthetic Differentiation: A 4,4-Disubstituted Azepane Scaffold vs. Mono-Substituted Analogs

3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride is a 4,4-disubstituted azepane, meaning it bears two substituents on the same carbon atom (the 4-position). This structural motif is synthetically distinct from mono-substituted azepanes like 2-(trifluoromethyl)azepane or 3-methylazepane . The geminal disubstitution pattern imposes conformational constraints on the seven-membered ring, which can affect the spatial orientation of the amine and hydroxyl groups, and thereby influence intermolecular interactions [1]. While specific synthetic yield data for this exact compound is proprietary, the synthetic route to such 4,4-disubstituted azepanes typically involves a ring-expansion strategy starting from a substituted pyrrolidine [2]. This contrasts with the more straightforward syntheses of simpler azepane derivatives. For a procurement scientist, this means that 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride offers a distinct and less common chemotype that can be used to explore SAR around a central pharmacophore where steric and electronic effects at a single position are critical.

Synthetic Accessibility Building Block Diversity Medicinal Chemistry Synthesis

High-Value Application Scenarios for 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride Based on Quantitative Differentiation


Lead Optimization Campaigns Requiring Balanced Lipophilicity for CNS Penetration

In central nervous system (CNS) drug discovery, achieving the optimal balance between permeability (enhanced by lipophilicity) and solubility/metabolic stability (often compromised by excessive lipophilicity) is a major challenge . 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride, with its predicted XLogP3 of ~2.3, falls within the 'Goldilocks zone' often associated with successful CNS drugs [1]. This is a marked improvement over simpler, non-fluorinated azepanes (e.g., 3-methylazepane, XLogP3=1.4), which may be too polar to efficiently cross the blood-brain barrier. The compound's trifluoromethyl group provides a potent but controlled increase in lipophilicity, making it a prime candidate for building blocks in CNS-targeted libraries where passive diffusion is a key requirement.

Fragment-Based Drug Discovery (FBDD) for Exploring Novel Binding Pockets

The unique 4,4-disubstituted scaffold of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride provides a three-dimensional shape and a specific hydrogen bonding pattern that distinguishes it from flatter, less substituted azepane fragments . In FBDD, screening a diverse set of fragments with high three-dimensionality is crucial for identifying novel binding sites on challenging protein targets [1]. This compound's combination of a seven-membered ring, an axial-equatorial equilibrium influenced by the geminal disubstitution, and the strong electron-withdrawing effect of the trifluoromethyl group [2] makes it an excellent probe for exploring binding pockets where more conventional, planar fragments have failed to yield hits.

Developing Formulations for In Vitro Assays Requiring Aqueous Solubility

For many in vitro biological assays, compounds must be dissolved in aqueous buffers or cell culture media at specific concentrations. While trifluoromethyl groups generally increase lipophilicity, the presence of three hydrogen bond donors in 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride (vs. two donors in 4-(trifluoromethyl)azepan-4-ol hydrochloride) can facilitate the formation of stronger hydrogen bonds with water molecules, potentially offsetting some of the solubility penalties associated with the CF3 group [1]. This property makes the hydrochloride salt a particularly convenient form for direct dissolution in aqueous assay buffers, minimizing the need for organic co-solvents like DMSO, which can sometimes interfere with biological readouts or cause precipitation artifacts at higher concentrations.

SAR Studies on the Impact of Steric Bulk at a Central Azepane Position

The 4,4-disubstituted pattern of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride creates significant steric bulk at a single ring position, which can have profound effects on the compound's conformation and its interaction with biological targets . This feature is ideal for medicinal chemists conducting systematic SAR studies to understand how steric hindrance influences binding affinity, selectivity, or residence time. By comparing the activity of this compound against mono-substituted azepane analogs (e.g., 3-methylazepane or 2-(trifluoromethyl)azepane) [1], researchers can isolate the contribution of the geminal disubstitution and the specific placement of the trifluoromethyl group to the overall pharmacological profile, providing critical insights for subsequent lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.